3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Description
3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: is a complex organic compound with the molecular formula C23H28N2O It belongs to the class of diazabicyclo compounds, which are known for their unique bicyclic structure containing nitrogen atoms
Properties
IUPAC Name |
3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-22-15-24(13-19-9-5-3-6-10-19)17-23(2,21(22)26)18-25(16-22)14-20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEOZRFZPOMNLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN(CC(C1=O)(CN(C2)CC3=CC=CC=C3)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356639 | |
| Record name | MLS000856396 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5648-17-9 | |
| Record name | MLS000856396 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions.
Introduction of benzyl groups: The benzyl groups are introduced through a benzylation reaction, where benzyl halides react with the bicyclic core in the presence of a base.
Methylation: The methyl groups are introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate as the methylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the nitrogen atoms or the benzyl groups are oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed to reduce any oxidized forms of the compound back to its original state using reducing agents like sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the benzyl groups.
Scientific Research Applications
Chemistry:
Catalysis: This compound can be used as a catalyst in various organic reactions due to its unique structure and reactivity.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development:
Biological Studies: Used in studies to understand its interaction with enzymes and other biological molecules.
Industry:
Material Science:
Chemical Manufacturing: Used in the production of other chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, where it can exert its effects by:
Inhibiting enzyme activity: By binding to the active site of enzymes, it can inhibit their activity.
Modulating receptor activity: It can interact with receptors to modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: A similar compound with a simpler structure, lacking the benzyl groups.
3-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: A derivative with only one benzyl group.
Uniqueness:
Structural Complexity: The presence of two benzyl groups and the bicyclic structure makes 3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one more complex and potentially more versatile in its applications.
Reactivity: The additional benzyl groups provide more sites for chemical reactions, making it a valuable intermediate in organic synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
